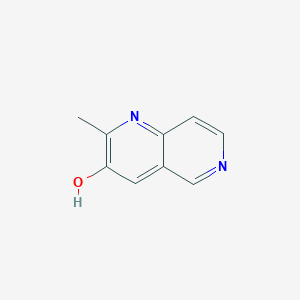

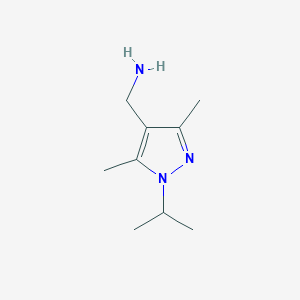

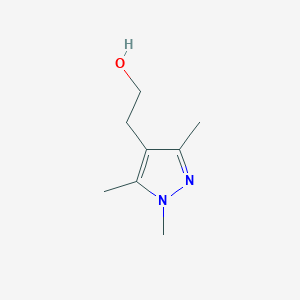

2-Methyl-1,6-naphthyridin-3-ol

説明

2-Methyl-1,6-naphthyridin-3-ol is a compound that falls within the class of naphthyridines, which are heterocyclic compounds containing a nitrogen atom in the ring structure. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of naphthyridine derivatives, including those similar to 2-Methyl-1,6-naphthyridin-3-ol, has been explored through various methods. For instance, the synthesis of tetrahydro-1,6-naphthyridine methyl homologs was achieved by chemical modification of pyridine derivatives and condensation reactions followed by debenzylation . Another method involved the reaction of isocyanopyridines with organolithiums to produce trisubstituted naphthyridines . Additionally, a novel procedure for synthesizing 1,6-naphthyridin-2(1H)-ones and their derivatives was described, which included cyclization and Curtius rearrangement steps . The synthesis of 2,6-naphthyridine derivatives was also reported, where cyclization of specific nitriles was a key step . Improvements in the one-step synthesis of naphthyridine derivatives and their subsequent methylation were achieved using dimethyl sulfoxide and base .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives has been characterized using various spectroscopic techniques. For example, the UV spectra of 2,6-naphthyridine and its derivatives were recorded to understand their electronic properties . The crystal structure of a 1,6-naphthyridin-2(1H)-one derivative was determined using X-ray diffraction, providing insights into the molecular conformation and potential interactions .

Chemical Reactions Analysis

Naphthyridine derivatives undergo a range of chemical reactions that modify their structure and properties. For instance, reactions with active methylene compounds have been used to synthesize 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones, which are of pharmaceutical importance . The reactivity of naphthyridines with various reagents can lead to the formation of compounds with different substituents, affecting their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. For example, the synthesis and characterization of a novel benzo[h]chromeno[2,3-b][1,6]naphthyridine derivative included DFT calculations, electronic structure analysis, and NLO properties . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-methyl-1,6-naphthyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-9(12)4-7-5-10-3-2-8(7)11-6/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQVIMHRWJJKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=NC=CC2=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,6-naphthyridin-3-ol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1289947.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)